Increased Hydrogen-Bond Acceptor Count Relative to 9-Methylhypoxanthine and 9-Ethylhypoxanthine
The target compound possesses a hydrogen-bond acceptor (HBA) count of 5, contributed by the purine core (N1, N3, N7, O6) plus the tetrahydrofuran ring oxygen . In contrast, 9-methylhypoxanthine and 9-ethylhypoxanthine each have an HBA count of 4, as their N9 substituents contain no heteroatoms [1]. This additional HBA site can strengthen polar interactions with purine-binding pockets, as demonstrated by the PNP inhibitory activity of the closely related guanine analog 8-amino-9-(2'-tetrahydrofuranylmethyl)guanine, where the tetrahydrofuranyl oxygen contributes to binding affinity [2].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA atoms (4 from purine core + 1 from tetrahydrofuran oxygen) |
| Comparator Or Baseline | 9-Methylhypoxanthine: 4 HBA atoms; 9-Ethylhypoxanthine: 4 HBA atoms |
| Quantified Difference | +1 HBA (25% increase in HBA count) |
| Conditions | Structural analysis based on SMILES/Chemical structure; no experimental binding data available for this specific compound |
Why This Matters
The additional hydrogen-bond acceptor site provides a structurally verifiable differentiation that may translate into altered target recognition profiles; researchers requiring a purine scaffold with an oxygen-containing N9 side chain for structure-activity relationship (SAR) exploration should prioritize this compound over simple N9-alkyl hypoxanthines.
- [1] PubChem. 9-Methylhypoxanthine (CID 80220). Molecular Formula C6H6N4O; HBA Count 4. View Source
- [2] US Patent 5,736,549. Hypoxanthine and guanine compounds. Claim 13: 8-amino-9-(2'-tetrahydrofuranylmethyl)guanine as a PNP inhibitor, demonstrating the pharmacophoric role of the tetrahydrofuranyl oxygen. View Source
